molecular formula C21H19N3O4S B2455966 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide CAS No. 763108-19-6

2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2455966
CAS No.: 763108-19-6
M. Wt: 409.46
InChI Key: CLAOTPANAOUBHZ-UHFFFAOYSA-N
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Description

2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxybenzyl group, an aminophenyl group, a thioether linkage, and a nitrophenylacetamide moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Hydroxybenzylamine Intermediate: This step involves the reaction of 2-hydroxybenzaldehyde with an amine to form the hydroxybenzylamine intermediate.

    Thioether Formation: The hydroxybenzylamine intermediate is then reacted with a halogenated phenyl compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 3-nitrophenylacetic acid or its derivatives to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, or bases.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxybenzyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the nitrophenylacetamide moiety can interact with cellular components. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-nitrophenyl)acetamide: Similar structure but with a different position of the nitro group.

    2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The unique combination of functional groups in 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

2-[4-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-20-7-2-1-4-15(20)13-22-16-8-10-19(11-9-16)29-14-21(26)23-17-5-3-6-18(12-17)24(27)28/h1-12,22,25H,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAOTPANAOUBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763108-19-6
Record name 2-((4-((2-HYDROXYBENZYL)AMINO)PHENYL)THIO)-N-(3-NITROPHENYL)ACETAMIDE
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